molecular formula C19H19ClN2O3S B2410357 (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone CAS No. 756833-55-3

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone

Cat. No. B2410357
CAS RN: 756833-55-3
M. Wt: 390.88
InChI Key: KXLLGSONPOTBDM-UHFFFAOYSA-N
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Description

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is responsible for activating the ubiquitin-like protein NEDD8, which is essential for the function of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of novel pyrazoline derivatives, showing promising results in microwave-assisted synthesis methods. These methods are advantageous for higher yields and environmental friendliness compared to conventional heating methods (Ravula et al., 2016).
  • It is also involved in the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated significant antimicrobial activity, especially in compounds with a methoxy group (Kumar et al., 2012).

Crystallographic Studies

  • Crystallographic and conformational analyses of similar compounds have been carried out to understand their molecular structures and physical properties. Density functional theory (DFT) was used to optimize these structures, providing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Potential Biological Applications

  • In the context of biological evaluation, certain derivatives of this compound have been tested for anti-inflammatory and antibacterial activities. Some of these compounds exhibited high anti-inflammatory activity and potent antibacterial effects, suggesting their potential use in medical applications (Ravula et al., 2016).

Molecular Docking and Theoretical Studies

  • The compound has been subject to molecular docking studies to investigate its interactions at the molecular level. These studies are crucial for understanding how the compound might interact with biological targets, which is valuable for drug design and other therapeutic applications (Sivakumar et al., 2021).

properties

IUPAC Name

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-16-8-7-15(13-18(16)26(24,25)21-10-3-4-11-21)19(23)22-12-9-14-5-1-2-6-17(14)22/h1-2,5-8,13H,3-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLLGSONPOTBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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